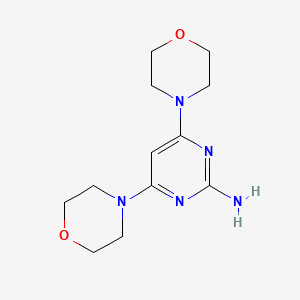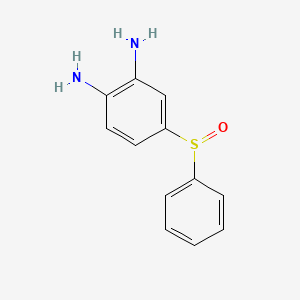
4-(Benzenesulfinyl)benzene-1,2-diamine
Übersicht
Beschreibung
4-(Benzenesulfinyl)benzene-1,2-diamine: is an organic compound with the molecular formula C12H12N2OS It is a derivative of 1,2-benzenediamine, where one of the hydrogen atoms is replaced by a phenylsulfinyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 4-(Benzenesulfinyl)benzene-1,2-diamine can be synthesized through several methods. One common approach involves the reaction of 1,2-benzenediamine with a phenylsulfinyl chloride in the presence of a base such as triethylamine. The reaction typically occurs at room temperature and yields the desired product after purification.
Industrial Production Methods: In an industrial setting, the production of 1,2-benzenediamine, 4-(phenylsulfinyl)- may involve large-scale reactions using automated equipment to ensure consistency and efficiency. The process may include steps such as mixing, heating, and purification to obtain the final product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions: 4-(Benzenesulfinyl)benzene-1,2-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the phenylsulfinyl group to a phenylthio group.
Substitution: The amino groups in the compound can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed:
Oxidation: Sulfone derivatives.
Reduction: Phenylthio derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
4-(Benzenesulfinyl)benzene-1,2-diamine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of 1,2-benzenediamine, 4-(phenylsulfinyl)- involves its interaction with molecular targets such as enzymes and proteins. The phenylsulfinyl group can form hydrogen bonds and other interactions with active sites, leading to inhibition or modulation of enzyme activity. The amino groups can also participate in various biochemical pathways, affecting cellular processes.
Vergleich Mit ähnlichen Verbindungen
1,2-Benzenediamine: The parent compound without the phenylsulfinyl group.
1,2-Benzenediamine, 4-(phenylthio)-: A similar compound with a phenylthio group instead of a phenylsulfinyl group.
1,2-Benzenediamine, 4-(phenylsulfonyl)-: A compound with a phenylsulfonyl group.
Uniqueness: 4-(Benzenesulfinyl)benzene-1,2-diamine is unique due to the presence of the phenylsulfinyl group, which imparts distinct chemical properties and reactivity. This makes it valuable for specific applications where these properties are advantageous.
Eigenschaften
CAS-Nummer |
54029-73-1 |
|---|---|
Molekularformel |
C12H12N2OS |
Molekulargewicht |
232.30 g/mol |
IUPAC-Name |
4-(benzenesulfinyl)benzene-1,2-diamine |
InChI |
InChI=1S/C12H12N2OS/c13-11-7-6-10(8-12(11)14)16(15)9-4-2-1-3-5-9/h1-8H,13-14H2 |
InChI-Schlüssel |
ONRRILQSLJKTMH-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)S(=O)C2=CC(=C(C=C2)N)N |
Herkunft des Produkts |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

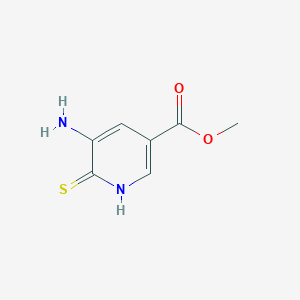
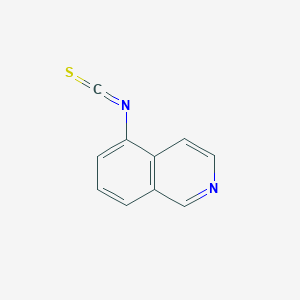



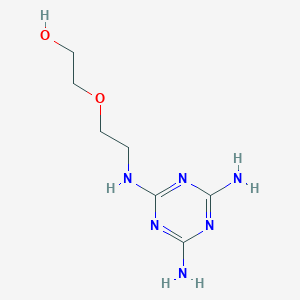
![4-bromo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-c]pyridine](/img/structure/B8742948.png)

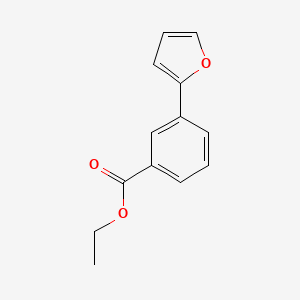
![N-[2-[2-[4-[2-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)ethyl]phenyl]tetrazol-5-yl]-4,5-dimethoxyphenyl]-4-oxochromene-2-carboxamide;hydrochloride](/img/structure/B8742963.png)
![Methyl 4-[3-(tert-butylamino)-2-hydroxypropoxy]benzoate](/img/structure/B8742973.png)

